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acid

Cat. No.: B1388167 Get Quote

An In-Depth Technical Guide to Sourcing and Validating Enantiomerically Pure (R)-1-Boc-
azepane-2-carboxylic Acid

Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview of (R)-1-Boc-azepane-2-carboxylic acid, a critical chiral building

block in modern medicinal chemistry. We will delve into reliable commercial sources, essential

quality control protocols for ensuring enantiomeric purity, and the scientific context for its

application in pharmaceutical research and development.

The Strategic Importance of Chiral Azepane
Scaffolds in Drug Discovery
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in

medicinal chemistry. Its derivatives exhibit a high degree of structural diversity and a wide

range of pharmacological properties, leading to their incorporation into numerous FDA-

approved drugs for treating cancer, infectious diseases, and neurological disorders.[1][2] The

conformational flexibility of the seven-membered ring allows for optimal binding to a variety of

biological targets.
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For such molecules, stereochemistry is paramount. The biological activity of a chiral drug is

often confined to a single enantiomer, while the other may be inactive or, in some cases,

contribute to undesirable side effects. Therefore, access to enantiomerically pure starting

materials like (R)-1-Boc-azepane-2-carboxylic acid is a non-negotiable prerequisite for the

synthesis of stereochemically defined drug candidates. The tert-butoxycarbonyl (Boc)

protecting group provides a stable, yet readily cleavable, handle on the nitrogen atom, while

the carboxylic acid moiety offers a versatile point for synthetic elaboration, such as amide bond

formation in peptide synthesis.[3][4]

Commercial Sourcing of (R)-1-Boc-azepane-2-
carboxylic Acid
The procurement of high-quality starting materials is the foundation of any successful synthesis

campaign. (R)-1-Boc-azepane-2-carboxylic acid is available from a variety of chemical

suppliers who specialize in chiral building blocks. However, purity, available quantities, and the

depth of analytical data provided can vary significantly.

Below is a comparative table of representative commercial suppliers. Researchers should

always request lot-specific Certificates of Analysis (CoA) to verify purity and enantiomeric

excess (ee) before purchase.
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Supplier Synonyms CAS Number

Reported Purity /

Enantiomeric Excess

(ee)

Activate Scientific
(R)-1-Boc-azepane-2-

carboxylic acid
1227926-67-1 97+% ee[5]

Alichem

(R)-1-(tert-

Butoxycarbonyl)azepa

ne-2-carboxylic acid

1227926-67-1 Not specified[5]

ACHEMBLOCK
(R)-1-Boc-azepane-2-

carboxylic acid
1227926-67-1 97%[5]

Chemenu

(2R)-1-[(tert-

butoxy)carbonyl]azep

ane-2-carboxylic acid

1227926-67-1 97%[5]

Matrix Scientific
(R)-1-Boc-azepane-2-

carboxylic acid
1227926-67-1 90+%[5]

BLDpharm

(R)-1-(tert-

Butoxycarbonyl)azepa

ne-2-carboxylic acid

1227926-67-1 Not specified[6]

Note: This table is not exhaustive and is intended for illustrative purposes. Availability and

specifications are subject to change. The CAS number for the (R)-enantiomer is sometimes

incorrectly cited; the primary CAS for the racemic mixture is 98303-20-9.

The Causality of Rigorous Analytical Validation
Trusting a supplier's label without independent verification is a significant risk in drug

development. The enantiomeric purity of a starting material directly impacts the stereochemical

integrity of all subsequent compounds in a synthetic sequence. Therefore, a self-validating

system of orthogonal analytical techniques is not just best practice; it is essential for ensuring

reproducible results and regulatory compliance.

The following workflow outlines the critical steps for validating a new batch of (R)-1-Boc-
azepane-2-carboxylic acid.
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Workflow for Analytical Validation

Initial Assessment

Structural & Purity Confirmation

Stereochemical Integrity

Final Decision

Receive Compound & CoA

Visual Inspection
(Color, Form)

Solubility Test

¹H and ¹³C NMR
(Structure Confirmation)

Mass Spectrometry (LC-MS)
(Molecular Weight Verification)

Achiral HPLC/UPLC
(Chemical Purity)

Chiral HPLC or SFC
(Enantiomeric Excess, ee%)

Optical Rotation
([α]D Measurement)

Compare Data to CoA & Specs

Accept or Reject Batch

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive validation of a chiral starting material.
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Detailed Experimental Protocol: Chiral HPLC for
Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the

enantiomeric excess of a chiral compound.[7][8][9] The principle relies on the differential

interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different

retention times.

Objective: To separate the (R) and (S) enantiomers of 1-Boc-azepane-2-carboxylic acid and

quantify the enantiomeric excess (ee%) of the (R)-enantiomer.

Methodology:

Sample Preparation:

Accurately weigh ~1 mg of the compound into a 2 mL HPLC vial.

Dissolve in 1 mL of mobile phase solvent (e.g., a mixture of hexane and isopropanol).

Ensure complete dissolution. This creates a 1 mg/mL stock solution.

Causality: Proper dissolution is critical to ensure a representative sample is injected and to

avoid column blockage.

Instrumentation and Column:

HPLC System: A standard HPLC or UPLC system with a UV detector.

Chiral Column: A polysaccharide-based CSP is often effective. Columns such as Daicel

CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent starting points.

Causality: Polysaccharide-based CSPs have broad applicability for separating a wide

range of chiral compounds, including N-protected amino acids.[10]

Chromatographic Conditions (Example):

Mobile Phase: 90:10 Hexane:Isopropanol (with 0.1% Trifluoroacetic Acid, TFA).

Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.

Detection Wavelength: 210 nm.

Injection Volume: 5 µL.

Causality: TFA is added to suppress the ionization of the carboxylic acid, leading to better

peak shape and reproducibility. The low wavelength (210 nm) is necessary because the

Boc-protected amino acid lacks a strong chromophore.

Procedure:

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.

Inject a sample of the racemic (R/S)-1-Boc-azepane-2-carboxylic acid (if available) to

determine the retention times of both enantiomers.

Inject the (R)-enantiomer sample.

Integrate the peak areas for both the major ((R)-enantiomer) and minor ((S)-enantiomer)

peaks.

Data Analysis:

Calculate the enantiomeric excess (ee%) using the following formula:

ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

A result of ≥99% ee is typically required for use in pharmaceutical synthesis.

Structural Elucidation and the Role of the Boc
Group
Confirming the correct chemical structure is as important as verifying its stereochemistry. NMR

spectroscopy and mass spectrometry are indispensable tools for this purpose.

Caption: Key structural features of the target molecule. (Note: Image placeholder used).
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¹H NMR: Will confirm the presence of the tert-butyl protons of the Boc group (a characteristic

singlet at ~1.4 ppm) and the protons of the azepane ring system.

¹³C NMR: Will show the characteristic carbonyl carbons of the Boc group (~155 ppm) and the

carboxylic acid (~175 ppm), as well as the carbons of the seven-membered ring.

Mass Spectrometry: Electrospray ionization (ESI) in negative mode will typically show the

[M-H]⁻ ion, confirming the molecular weight of 243.30 g/mol .

The Boc (tert-butoxycarbonyl) group is a cornerstone of modern organic synthesis. Its stability

under a wide range of reaction conditions, coupled with its facile removal under mild acidic

conditions (e.g., TFA in dichloromethane), allows for the selective unmasking of the nitrogen

atom at the desired synthetic step.[3] This strategic protection is fundamental to building

complex molecular architectures.

Conclusion: A Foundation for Excellence in
Synthesis
(R)-1-Boc-azepane-2-carboxylic acid is a valuable building block for the development of

novel therapeutics. Its successful application, however, is entirely dependent on the quality of

the starting material. By partnering with reputable suppliers and implementing a rigorous, in-

house analytical validation workflow, research and development teams can mitigate risks

associated with impurities. This ensures the stereochemical integrity of their synthetic

intermediates and, ultimately, the safety and efficacy of the final drug candidate. Adherence to

these principles of scientific integrity is not merely procedural—it is the bedrock of innovative

and successful drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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